molecular formula C8H4Br2S2 B1585627 4,4'-Dibromo-2,2'-bithiophene CAS No. 51285-60-0

4,4'-Dibromo-2,2'-bithiophene

Cat. No. B1585627
CAS RN: 51285-60-0
M. Wt: 324.1 g/mol
InChI Key: KITUXFRDWJKACE-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-bithiophene is a chemical compound with the molecular formula C8H4Br2S2 . It is a solid substance at 20°C and is sensitive to air . It is a derivative of bithiophene with two bromine groups .


Synthesis Analysis

2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of 4,4’-Dibromo-2,2’-bithiophene consists of two thiophene units joined at 2,2’-positions . The molecular weight of this compound is 324.05 g/mol .


Physical And Chemical Properties Analysis

4,4’-Dibromo-2,2’-bithiophene is a solid substance at 20°C . It has a molecular weight of 324.05 g/mol . It has a melting point range of 132.0 to 136.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Protocols : 4,4'-Dibromo-2,2'-bithiophene is synthesized through metal-catalyzed cross-coupling and has been a subject of X-ray crystal structural analysis, offering insights into its molecular structure (Antolini et al., 1997).
  • Crystal Structure Analysis : Detailed studies have been conducted on the crystal structures of various dibromo-substituted bithiophenes, including 4,4'-dibromo-2,2'-bithiophene, providing model compounds for structural studies on related polythiophenes (Antolini et al., 1998).

Applications in Polymer Science and Materials

  • Polymer Synthesis : Research has shown the conversion of 4,4'-Dibromo-2,2'-bithiophene into bis(alkylsulfanyl) derivatives, leading to its application in polymer science (Antolini et al., 1997).
  • Electrochromic Materials : Novel electrochromic materials have been synthesized using 3,3′-dibromo-2,2′-bithiophene, a closely related compound, demonstrating the potential of such derivatives in electrochromic applications (Carbas, 2017).
  • Electrochemical Properties : Studies on the electrochemical reduction of dihalo-bithiophenes at carbon cathodes have revealed important insights into their potential applications in electrochemistry (Mubarak, 2002).

Molecular and Structural Studies

  • Molecular Structures : Investigations on the solid-state structures of various bithiophene derivatives have provided crucial information about their molecular conformations, which is essential for understanding their chemical properties and potential applications (Pomerantz et al., 2002).

Conjugated Polymers and Organic Electronics

  • Organic Photovoltaics : Conjugated polymers containing 4,4'-Dibromo-2,2'-bithiophene derivatives have shown promise in photovoltaic applications, with the ability to tune optical band gaps for light harvesting(Zhu et al., 2007).
  • Electron-Rich Building Blocks : Bithiophene derivatives are considered promising electron-rich building blocks for organic semiconductors, with efficient synthetic routes being developed for their accessibility (Bhuwalka et al., 2015).

properties

IUPAC Name

4-bromo-2-(4-bromothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S2/c9-5-1-7(11-3-5)8-2-6(10)4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITUXFRDWJKACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351982
Record name 4,4'-dibromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-2,2'-bithiophene

CAS RN

51285-60-0
Record name 4,4'-dibromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
L Antolini, U Folli, F Goldoni, D Iarossi, A Mucci… - Acta …, 1998 - Wiley Online Library
The X‐ray structures of 4,4′‐dibromo‐2,2′‐bithiophene 1, 3,3′‐dibromo‐2,2′‐bithiophene 2 and 3,3′,5,5′‐tetrabromo‐2,2′‐bi‐thiophene 3 are rweported. The tail‐to‐tail dimer …
Number of citations: 7 onlinelibrary.wiley.com
D Iarossi, A Mucci, L Schenetti, R Seeber… - …, 1999 - ACS Publications
Regioregular polymers poly[4,4‘-bis(butylsulfanyl)-2,2‘-bithiophene] (P1) and poly[4,4‘-bis(octylsulfanyl)-2,2‘-bithiophene] (P2) were prepared from 4,4‘-bis(butylsulfanyl)- and 4,4‘-bis(…
Number of citations: 67 pubs.acs.org
K Faid, R Cloutier, M Leclerc - Synthetic metals, 1993 - Elsevier
Various derivatives of polybithiophene were synthesized and characterized. Poly(3,3′-dibutoxy-2,2′-bithiophene) and poly(4,4′-dibutoxy-2,2′-bithiophene) were found to be …
Number of citations: 1 www.sciencedirect.com
N Di Césare, M Belletête, F Raymond… - The Journal of …, 1997 - ACS Publications
A spectroscopic study has been performed on selected substituted 2,2‘-bithiophenes. Absorption and fluorescence spectra of bithiophenes (BT) substituted with alkyl and alkoxy groups …
Number of citations: 49 pubs.acs.org
H Saito, J Chen, J Kuwabara, T Yasuda… - Polymer Chemistry, 2017 - pubs.rsc.org
The synthesis of π-conjugated polymers starting from unfunctionalized aromatic monomers via sequential bromination/direct arylation polycondensation was investigated. The …
Number of citations: 13 pubs.rsc.org
K Faid, R Cloutier, M Leclerc - Macromolecules, 1993 - ACS Publications
Various derivatives of polybithiophene were synthesized and characterized. Poly (3, 3'-dibutoxy-2, 2'-bithiophene) and poly (4, 4/-dibutoxy-2, 2'-bithiophene) were found to be …
Number of citations: 102 pubs.acs.org
U Dahlmann, R Neidlein - Helvetica chimica acta, 1996 - Wiley Online Library
The syntheses of polyethynyl‐substituted 2,2′‐bithiophenes 2 and related 5,5′‐dicarbaldehyde derivatives 1 are described. The treatment of easily available polybrominated 2,2′‐…
Number of citations: 37 onlinelibrary.wiley.com
F Goldoni, D Iarossi, A Mucci… - Journal of heterocyclic …, 1997 - Wiley Online Library
3,4′‐Dibromo‐2,2′‐bithiophene was converted, in high yield, into the corresponding dibutoxy derivative. The 1 H 13 C and nmr data are discussed in comparison with those of 3,3′‐ …
Number of citations: 5 onlinelibrary.wiley.com
X Shen, M Belletête, G Durocher - Chemical physics letters, 1998 - Elsevier
The interactions of 4,4′-dimethoxy-2,2′-bithiophene (DMO44BT), 4,4′-dibutoxy-2,2′-bithiophene (DBO44BT), and 2,2′-bithiophene (BT) with α- and/or β-cyclodextrins (CD) were …
Number of citations: 43 www.sciencedirect.com
D Iarossi, A Mucci, F Parenti, L Schenetti… - … A European Journal, 2001 - Wiley Online Library
A regioregular head‐to‐head/tail‐to‐tail poly(β,β′‐disubstituted bithiophene) P 1 was synthesised by chemical and electrochemical polymerisation of 2,2′‐bithiophene that bears (S)‐…

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